D,L-3-Indolylglycine
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Overview
Description
D,L-3-Indolylglycine: is an unnatural amino acid that closely resembles tryptophan. It features an indole moiety directly attached to the α-position of the glycine molecule .
Scientific Research Applications
Chemistry: D,L-3-Indolylglycine is used as a reagent and reaction component in the synthesis of pharmaceuticals and other useful compounds . It serves as a precursor for the synthesis of beta-carbolines, indole alkaloids, and cyclic peptides .
Biology: The compound is utilized in the design of functional proteins, where it can replace tryptophan moieties in peptidomimetics . This substitution can help in studying protein structure and function.
Medicine: this compound’s role in synthesizing bioactive compounds makes it valuable in medicinal chemistry. It is involved in the development of potential therapeutic agents.
Industry: The compound’s versatility as a building block in organic synthesis makes it useful in various industrial applications, including the manufacture of fine chemicals and pharmaceuticals .
Mechanism of Action
Target of Action
D,L-3-Indolylglycine is an unnatural amino acid that is very similar to Tryptophan . The primary targets of this compound are functional proteins . The compound’s indole portion is directly connected to the α-position , which allows it to interact with these proteins.
Mode of Action
This compound interacts with its targets by being used in the design of functional proteins . One study described the inclusion of similar aza-indolylglycine moieties in peptidomimetics in order to functionally replace tryptophan moieties .
Biochemical Pathways
Given its similarity to tryptophan and its use in the design of functional proteins , it can be inferred that it may influence protein synthesis and related pathways.
Pharmacokinetics
As a compound used in the design of functional proteins , its bioavailability would be crucial for its effectiveness.
Result of Action
Given its role in the design of functional proteins , it can be inferred that it may have significant effects on protein function and related cellular processes.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
D,L-3-Indolylglycine plays a role in biochemical reactions, particularly in the synthesis of beta-carbolines, indole alkaloids, and cyclic peptides
Cellular Effects
It has been found to have anti-inflammatory properties
Molecular Mechanism
It is known that the compound is very similar to Tryptophan, with the indole moiety directly attached to the α-position This suggests that it may interact with biomolecules in a manner similar to Tryptophan
Preparation Methods
Synthetic Routes and Reaction Conditions: D,L-3-Indolylglycine can be synthesized through various methods. One notable approach involves the asymmetric Friedel-Crafts alkylation reaction between indoles and ethyl 2-(4-methoxyphenylimino)acetate, catalyzed by a dinuclear zinc complex . This method achieves high enantioselectivity and can be scaled up without compromising the enantiomeric excess.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound is typically produced in research settings using the aforementioned synthetic routes. The scalability of these methods suggests potential for industrial application.
Chemical Reactions Analysis
Types of Reactions: D,L-3-Indolylglycine undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The indole ring allows for substitution reactions, particularly at the C-3 position.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophilic reagents like halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Production of reduced indole derivatives.
Substitution: Various substituted indole derivatives depending on the reagents used.
Comparison with Similar Compounds
Tryptophan: A natural amino acid with an indole moiety.
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Indole-3-butyric acid: Another plant hormone with an indole ring.
Uniqueness: D,L-3-Indolylglycine is unique due to its unnatural nature and its specific structural configuration, which allows it to be used in the design of functional proteins and as a versatile building block in organic synthesis . Its ability to replace tryptophan moieties in peptidomimetics sets it apart from other similar compounds .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for D,L-3-Indolylglycine involves the conversion of indole to indole-3-acetaldehyde, followed by the reaction of indole-3-acetaldehyde with glycine to form D,L-3-Indolylglycine.", "Starting Materials": [ "Indole", "Glycine", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Indole is reacted with sodium borohydride and acetic acid to form indole-3-acetaldehyde.", "Indole-3-acetaldehyde is then reacted with glycine in the presence of sodium hydroxide to form D,L-3-Indolylglycine.", "The reaction mixture is then acidified with hydrochloric acid and the product is extracted with ethanol." ] } | |
CAS No. |
6747-15-5 |
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
(2R)-2-azaniumyl-2-(1H-indol-3-yl)acetate |
InChI |
InChI=1S/C10H10N2O2/c11-9(10(13)14)7-5-12-8-4-2-1-3-6(7)8/h1-5,9,12H,11H2,(H,13,14)/t9-/m1/s1 |
InChI Key |
AIZGBPJAKQNCSD-SECBINFHSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)[C@H](C(=O)[O-])[NH3+] |
SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C(=O)O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C(=O)[O-])[NH3+] |
sequence |
X |
Origin of Product |
United States |
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